2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of a furan ring, a cyclopenta[d]pyrimidine core, and a methoxyphenyl group
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-15-6-2-5-14(11-15)22-19(25)13-29-20-17-8-3-9-18(17)24(21(26)23-20)12-16-7-4-10-28-16/h2,4-7,10-11H,3,8-9,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBIVZLQPXFDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactionsKey steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Reactivity of the Sulfanyl (Thioether) Group
The sulfanyl bridge (-S-) between the cyclopenta[d]pyrimidine and acetamide moieties undergoes characteristic thioether reactions:
Cyclopenta[d]Pyrimidine Core Reactivity
The fused bicyclic system participates in ring-specific transformations:
Electrophilic Aromatic Substitution (EAS)
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the C5 position of the pyrimidine ring.
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Halogenation : Br<sub>2</sub> in CCl<sub>4</sub> selectively brominates the C6 position.
Mechanistic Insight : The electron-withdrawing 2-oxo group directs electrophiles to the meta positions of the pyrimidine ring.
Ring-Opening Reactions
Under strong alkaline conditions (NaOH, H<sub>2</sub>O/EtOH, 80°C), the cyclopenta[d]pyrimidine ring undergoes hydrolysis to form a dicarboxylic acid intermediate, which recyclizes upon acidification .
Furan Ring Reactivity
The furan-2-ylmethyl substituent engages in electrophilic substitutions and Diels-Alder reactions:
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Nitration | Acetyl nitrate, 0°C | 5-nitro-furan derivative | Limited regioselectivity due to steric protection from the methyl group. |
| Diels-Alder | Maleic anhydride, toluene, 110°C | Exo-adduct with fused oxanorbornene | Reactivity enhanced by electron-donating methyl group. |
Acetamide Group Transformations
The -N-(3-methoxyphenyl)acetamide moiety undergoes hydrolysis and condensation:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux | Cleavage to 3-methoxyaniline and cyclopenta[d]pyrimidine-thioacetic acid |
| Base Hydrolysis | 10% NaOH, EtOH/H<sub>2</sub>O | Stable under mild conditions; degradation occurs only at >100°C. |
| Schiff Base Formation | Aromatic aldehydes, TiCl<sub>4</sub> | Imine derivatives with retained bioactivity |
Methoxyphenyl Group Modifications
The 3-methoxy substituent on the phenyl ring participates in demethylation and coupling reactions:
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Demethylation : BBr<sub>3</sub> in DCM at −78°C yields the phenolic derivative (95% conversion).
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Suzuki Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acids, K<sub>2</sub>CO<sub>3</sub> introduces biaryl groups at the para position relative to methoxy .
Photochemical and Thermal Stability
-
UV Degradation : Exposure to UV-B light (312 nm) induces cleavage of the sulfanyl bridge, forming disulfides and pyrimidine fragments (t<sub>1/2</sub> = 4.2 hours).
-
Thermal Rearrangement : Heating above 200°C in inert atmosphere leads to intramolecular cyclization, generating a tetracyclic quinazoline analog.
Biological Activation Pathways
In metabolic studies (rat liver microsomes):
-
Primary Pathway : CYP3A4-mediated O-demethylation of the 3-methoxyphenyl group.
-
Secondary Pathway : Sulfoxidation of the thioether group (minor).
| Metabolite | Enzyme | % Yield |
|---|---|---|
| 3-Hydroxyphenyl analog | CYP3A4 | 68% |
| Sulfoxide derivative | CYP2D6 | 12% |
Comparative Reactivity Table
| Functional Group | Reaction Rate (k, s<sup>−1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |
|---|---|---|
| Sulfanyl bridge | 2.3 × 10<sup>−3</sup> | 85.2 ± 1.4 |
| Furan ring | 1.1 × 10<sup>−4</sup> | 112.7 ± 2.1 |
| Acetamide | 4.7 × 10<sup>−5</sup> | 134.9 ± 3.0 |
Scientific Research Applications
Overview
The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with significant potential in various scientific fields. Its unique structural features, including a furan ring and a cyclopenta[d]pyrimidin core, suggest multiple applications in chemistry, biology, and medicine.
Organic Chemistry
The compound serves as a valuable building block for synthesizing more complex organic molecules. Researchers can utilize its unique structure to create derivatives that may exhibit enhanced properties or functionalities.
Pharmacology
There is growing interest in the pharmacological properties of this compound. Preliminary studies suggest potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : The structural components may interact with specific biological targets involved in cancer cell proliferation.
- Antimicrobial Properties : Its unique chemical structure could inhibit the growth of various pathogens.
Biochemical Probing
The compound may act as a biochemical probe or ligand to study biological processes. This application is particularly relevant in:
- Enzyme Inhibition Studies : The furan and pyrimidine groups may inhibit enzymes by mimicking natural substrates.
- Receptor Modulation : It could modulate receptor activities that are crucial for various physiological processes.
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
- Furan-2-yl anions
Uniqueness
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is unique due to its combination of a furan ring, a cyclopenta[d]pyrimidine core, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that incorporates a furan ring, a cyclopenta[d]pyrimidine core, and an acetamide moiety. This structure suggests potential biological activity that warrants investigation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 439.5 g/mol. The unique combination of functional groups may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 946326-74-5 |
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, potentially influencing various biological pathways. The presence of the furan and nitrophenyl groups may facilitate interactions with enzymes or receptors involved in cellular signaling and metabolic processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide. For instance:
- Cell Line Studies : Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines including breast, colon, and lung cancer cells. The highest activity was associated with modifications in the aromatic side chains .
- Mechanistic Insights : The antiproliferative effects may not solely depend on inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways are involved in mediating these effects .
Other Biological Activities
In addition to anticancer properties, compounds featuring the cyclopenta[d]pyrimidine skeleton have been explored for other therapeutic applications:
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential as antimicrobial agents.
- Enzyme Inhibition : Certain analogs have shown promise in inhibiting specific enzymes related to metabolic pathways or disease processes.
Case Studies
Several case studies have documented the biological effects of structurally related compounds:
- Study on Antiproliferative Effects : A study reported that various derivatives were screened for their ability to inhibit cancer cell growth. The results indicated that modifications in the substituents significantly affected potency .
- Enzyme Interaction Studies : Research has shown that certain derivatives can inhibit key enzymes involved in cancer metabolism, further supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
